Procurement Advantage: Scalable Synthesis Route with Quantified Yield Improvement over Discovery Chemistry
While not a direct head-to-head potency assay, this evidence directly addresses procurement risk and cost-of-goods. The target compound's carboxamide derivative (3,5-dichloro-6-ethylpyrazine-2-carboxamide) is a key intermediate for gilteritinib. The original four-step discovery route to this intermediate was unsuitable for scale-up, requiring cryogenic conditions and column chromatography [1]. An optimized, second-generation route starting from methyl 3-oxopentanoate was developed, which enabled the production of a 125 kg batch of the key intermediate [1]. This new route demonstrated a **higher overall yield** compared to the discovery route, alongside the elimination of cryogenics, chromatography, and heavy metals, and **minimization of waste generation** [1].
| Evidence Dimension | Synthetic Process Scalability & Yield |
|---|---|
| Target Compound Data | Optimized route from methyl 3-oxopentanoate yields > discovery route; 125 kg batch produced; higher throughput |
| Comparator Or Baseline | Discovery route from 2,6-dichloropyrazine (4 steps, cryogenic, chromatography) |
| Quantified Difference | Higher overall yield (exact % not disclosed but explicitly stated as 'higher'); elimination of cryogenic and chromatographic steps; 125 kg single batch achieved |
| Conditions | Process development for large-scale synthesis of 3,5-dichloro-6-ethylpyrazine-2-carboxamide intermediate. |
Why This Matters
For procurement, this evidence demonstrates that the synthetic pathway using this scaffold has been derisked for scale, ensuring a reliable and cost-effective supply chain for downstream drug development, a critical factor when selecting a building block over an unoptimized alternative.
- [1] Sugimori, T., & Akiba, T. (2024). Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. Organic Process Research & Development, Article ASAP. DOI: 10.1021/acs.oprd.4c00119 View Source
